molecular formula C9H13N3O4 B1418263 Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate CAS No. 1706451-63-9

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate

Cat. No. B1418263
M. Wt: 227.22 g/mol
InChI Key: CLMWYSJIFLYALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate” is a complex organic compound. It likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt .

Scientific Research Applications

Antiviral Research

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate and its derivatives have shown significant potential in antiviral research. Key studies include:

  • HIV Integrase Inhibition : This compound's derivatives have been identified as potent inhibitors of HIV-1 integrase, a vital enzyme in the HIV replication process. These inhibitors exhibit strong efficacy in cell-based assays and favorable pharmacokinetics, highlighting their potential as antiviral agents (Pace et al., 2007).

  • Hepatitis C Virus (HCV) NS5B Polymerase Inhibition : Derivatives of this compound have been developed as inhibitors for the HCV NS5B polymerase. These inhibitors show enhanced activity and help elucidate the pharmacophore for this class of inhibitor (Stansfield et al., 2004).

Antimicrobial Research

Several studies have explored the antimicrobial potential of related compounds:

  • Antimicrobial Evaluation : Novel derivatives of methyl 2-(1-amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate have been synthesized and shown significant antimicrobial activity. These compounds have demonstrated promising antibacterial and antifungal properties (Shastri & Post, 2019).

  • Synthesis of Pyrido [2,3-d] Pyrimidine Derivatives : The synthesis of these derivatives has led to compounds that have potential as antibacterial agents. This research is crucial in developing new classes of antibacterials (Nishigaki et al., 1970).

Chemical Synthesis and Applications

The compound and its derivatives are also vital in various chemical synthesis processes:

  • Microwave-Assisted Synthesis : An efficient method has been developed for the synthesis of 2-amino-4-arylpyrimidine derivatives using a microwave-assisted solution-phase approach. This method is significant for rapid and efficient synthesis in the pyrimidine series (Matloobi & Kappe, 2007).

  • Synthesis of Pyrido and Pyrimidines : The compound has been used in the synthesis of novel pyrido and pyrimidines, showcasing its versatility in creating complex heterocyclic compounds (Bakhite et al., 2005).

properties

IUPAC Name

methyl 2-(2-aminopropan-2-yl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,10)8-11-4(7(15)16-3)5(13)6(14)12-8/h13H,10H2,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMWYSJIFLYALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1)O)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Reactant of Route 2
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Reactant of Route 3
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Reactant of Route 4
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Reactant of Route 5
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Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Reactant of Route 6
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Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate

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